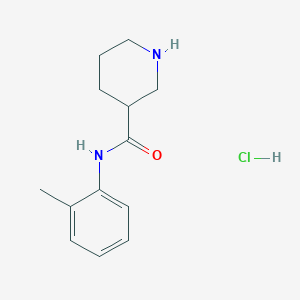![molecular formula C12H17NOS B1466589 1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol CAS No. 1494583-39-9](/img/structure/B1466589.png)
1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol
Descripción general
Descripción
1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol is an organic compound with the molecular formula C12H17NOS and a molecular weight of 223.34 g/mol This compound features a cyclopentanol ring substituted with a sulfanyl group linked to a 4-aminophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol typically involves the reaction of 4-aminothiophenol with cyclopentanone under specific conditions. The reaction proceeds through the formation of a thioether linkage between the aminophenyl and cyclopentanol moieties. Common reagents used in this synthesis include reducing agents like sodium borohydride (NaBH4) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to modify the aminophenyl group or the cyclopentanol ring using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Modified aminophenyl or cyclopentanol derivatives
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol involves its interaction with specific molecular targets. The aminophenyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the sulfanyl group may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 1-{[(2-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Comparison: 1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol is unique due to its specific substitution pattern and the presence of both aminophenyl and cyclopentanol moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[(4-aminophenyl)sulfanylmethyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c13-10-3-5-11(6-4-10)15-9-12(14)7-1-2-8-12/h3-6,14H,1-2,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVYPJHGEJJFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CSC2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


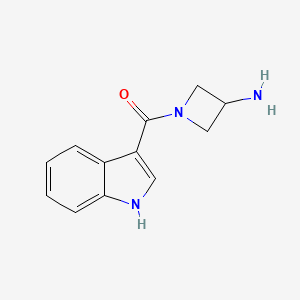
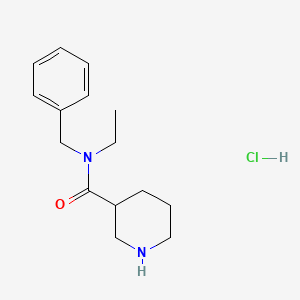

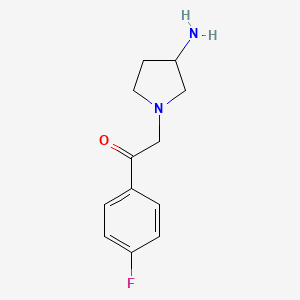
![3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1466515.png)
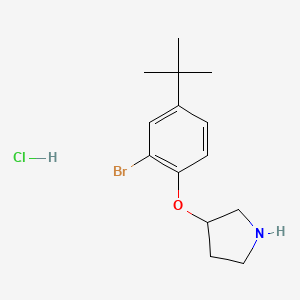
![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)
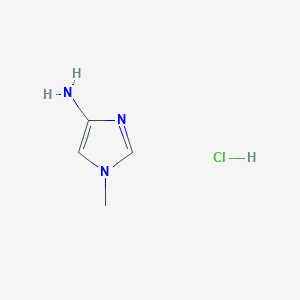

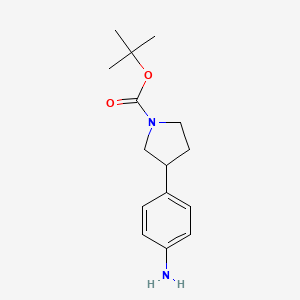
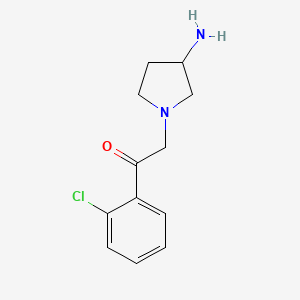
![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)
![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)
